
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process starts with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-chloro-1H-indole
- 3-Isopropyl-6-methyl-1H-indole
- 5-Chloro-3-isopropyl-1H-indole
Uniqueness
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure can lead to distinct chemical and biological properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H13BrClN |
|---|---|
Peso molecular |
286.59 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-6-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H13BrClN/c1-6(2)11-8-5-9(14)7(3)4-10(8)15-12(11)13/h4-6,15H,1-3H3 |
Clave InChI |
XRFUOINXFFDONJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=C(N2)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
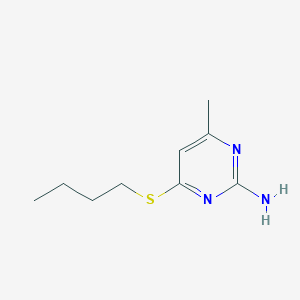
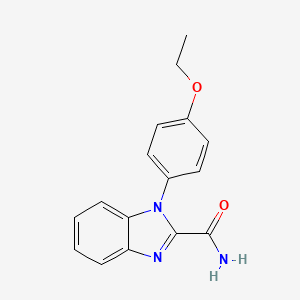
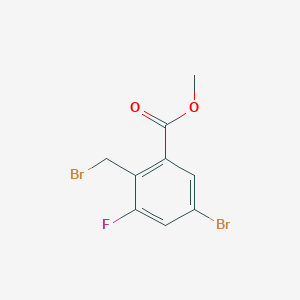
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

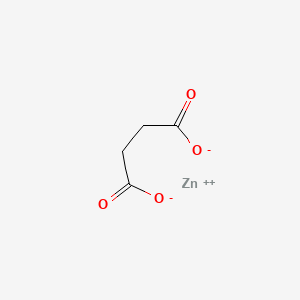
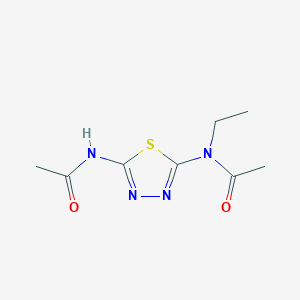
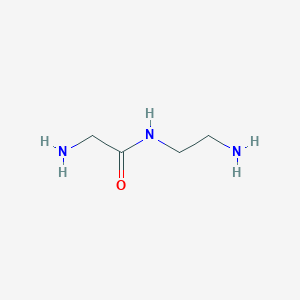
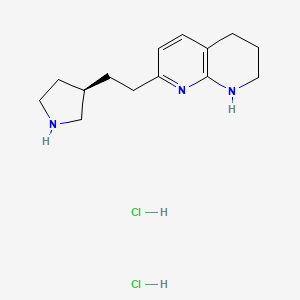
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

